molecular formula C27H28N4O3S B2728557 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide CAS No. 886888-60-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2728557
CAS No.: 886888-60-4
M. Wt: 488.61
InChI Key: MSLNVJJXOMIGCK-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C28H37N3O3C_{28}H_{37}N_3O_3

Its structure includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group, which are known to contribute to its biological properties.

Research indicates that compounds containing benzimidazole and piperidine structures often exhibit significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it interacts with DNA, potentially inhibiting DNA-dependent enzymes, which is critical in cancer cell growth regulation .
  • Antimicrobial Activity : Preliminary tests have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using broth microdilution methods, revealing notable activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

A series of studies have evaluated the antitumor effects of derivatives similar to this compound. The following table summarizes the findings from various assays:

Compound Cell Line IC50 (μM) Assay Type
Compound 8A5496.75 ± 0.192D
Compound 8HCC8276.26 ± 0.332D
Compound 9NCI-H3580.85 ± 0.052D
Compound 15MRC-5Non-active2D

These results indicate that while some compounds exhibit potent antitumor activity, they also affect normal cells (e.g., MRC-5), highlighting the need for further structural optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial profile was assessed against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Saccharomyces cerevisiae128 μg/mL

These findings suggest that the compound possesses moderate antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of similar compounds, researchers observed that modifications to the benzimidazole structure significantly influenced antitumor activity. For instance, substituents on the piperidine ring enhanced binding affinity to DNA, leading to improved efficacy against specific cancer cell lines .

Another case study highlighted the use of these compounds in animal models, where they demonstrated significant tumor reduction at submicromolar doses without severe side effects .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLNVJJXOMIGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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